molecular formula C14H19BrN5O15P3S B220323 (((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid CAS No. 115678-79-0

(((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid

Cat. No.: B220323
CAS No.: 115678-79-0
M. Wt: 702.2 g/mol
InChI Key: HHFKDJBMNLUGCH-QYVSTXNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base with a unique substitution pattern, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid involves multiple steps, including the formation of the purine base, the introduction of the bromo and dioxobutyl groups, and the attachment of the phosphoryl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The process would include rigorous purification steps, such as chromatography and crystallization, to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

(((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

(((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid: has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for synthesizing other biologically active compounds.

Mechanism of Action

The mechanism of action of (((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid: stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

CAS No.

115678-79-0

Molecular Formula

C14H19BrN5O15P3S

Molecular Weight

702.2 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H19BrN5O15P3S/c15-1-5(21)6(22)3-39-14-19-8-11(16)17-4-18-12(8)20(14)13-10(24)9(23)7(33-13)2-32-37(28,29)35-38(30,31)34-36(25,26)27/h4,7,9-10,13,23-24H,1-3H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t7-,9-,10-,13-/m1/s1

InChI Key

HHFKDJBMNLUGCH-QYVSTXNMSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

8-((4-bromo-2,3-dioxobutyl)thio)adenosine 5'-triphosphate
8-BDB-TATP

Origin of Product

United States

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